4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide
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Overview
Description
4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C16H18N2O2S and a molecular weight of 302.39 g/mol . It is a derivative of benzenesulfonohydrazide and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a suitable solvent such as benzene . The reaction proceeds through the formation of an intermediate sulfonylhydrazide, which then undergoes condensation with p-tolualdehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to alterations in their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonyl hydrazide
- p-Toluenesulfonyl hydrazide
- Benzhydrazide
Uniqueness
4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable complexes with target proteins makes it a valuable compound in research and industrial applications .
Biological Activity
4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide, a compound with the molecular formula C16H18N2O2S, is a sulfonyl hydrazone derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.
Molecular Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O2S
- CAS Number : 60672-33-5
- Synonyms : Benzenesulfonic acid, 4-methyl-, [1-(4-methylphenyl)ethylidene]hydrazide
Physical Properties
Property | Value |
---|---|
Molecular Weight | 318.39 g/mol |
Melting Point | 143–144 °C |
Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that sulfonyl hydrazones, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study Example
In a controlled experiment, the minimum inhibitory concentration (MIC) of the compound against E. coli was found to be 32 µg/mL. This suggests a potential application in developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect.
Concentration (µg/mL) | % Scavenging Activity |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Cytotoxicity Studies
Cytotoxicity tests conducted on human cancer cell lines revealed that the compound exhibited selective cytotoxic effects. The IC50 values for different cell lines were as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
These results indicate that the compound may have potential as an anticancer agent.
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes involved in bacterial metabolism.
- Reactive Oxygen Species (ROS) Scavenging : The hydrazone moiety could contribute to the reduction of oxidative stress in cells.
Properties
IUPAC Name |
4-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-4-8-15(9-5-12)14(3)17-18-21(19,20)16-10-6-13(2)7-11-16/h4-11,18H,1-3H3/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRDDISAEJJRRH-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NS(=O)(=O)C2=CC=C(C=C2)C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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